ADCY2 Human Pre-designed siRNA Set A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

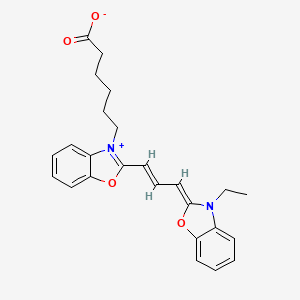

6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORLWSFCGZCFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Function of ADCY2 in Neuronal Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 2 (ADCY2) is a critical enzyme in neuronal signal transduction, catalyzing the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1][2] As a member of the membrane-bound adenylyl cyclase family, ADCY2 is highly expressed in the central nervous system (CNS) and plays a pivotal role in mediating cellular responses to a variety of neurotransmitters and neuromodulators.[3][4][5] Its activity is intricately regulated by G-protein coupled receptors (GPCRs), protein kinases, and other signaling molecules, making it a key integration point for diverse signaling cascades.[2][6] Dysregulation of ADCY2 function has been implicated in a range of neurological and psychiatric disorders, highlighting its importance as a potential therapeutic target.[1][4] This technical guide provides a comprehensive overview of ADCY2's function in neuronal signaling pathways, with a focus on its regulation, downstream effects, and the experimental methodologies used to study its activity.

ADCY2 Gene and Protein Structure

The ADCY2 gene in humans is located on chromosome 5p15.31 and encodes a protein of 1091 amino acids.[6] Structurally, ADCY2 is a transmembrane protein with a complex topology consisting of two membrane-spanning domains (M1 and M2), each containing six transmembrane helices, and two intracellular catalytic domains (C1 and C2).[7] The C1 and C2 domains come together to form the active site for ATP conversion to cAMP.[2] This structural arrangement is characteristic of the class III adenylyl cyclases found in mammals.

Core Function in Neuronal Signaling: cAMP Synthesis

The primary function of ADCY2 is the synthesis of cAMP from ATP.[8] cAMP is a crucial second messenger that mediates a wide array of physiological responses in neurons, including synaptic plasticity, gene expression, and neuronal excitability.[9] The enzymatic activity of ADCY2 is tightly controlled by upstream signaling events, primarily initiated by the activation of GPCRs.

Regulation of ADCY2 Activity in Neurons

ADCY2 activity is subject to complex regulation by various signaling molecules, most notably G-proteins and protein kinase C (PKC). Unlike some other adenylyl cyclase isoforms, ADCY2 is insensitive to direct regulation by calcium/calmodulin.[2][6]

G-Protein Regulation

ADCY2 is a key effector for heterotrimeric G-proteins. Its activity is stimulated by the Gαs subunit and is synergistically enhanced by the Gβγ subunit complex.[10] This "conditional stimulation" by Gβγ is a hallmark of the group II adenylyl cyclases, to which ADCY2 belongs.[10][11] This dual regulation allows for the integration of signals from multiple GPCRs. For instance, a GPCR that couples to Gs and another that couples to Gi/o (which releases Gβγ upon activation) can converge to potentiate ADCY2 activity and cAMP production.

Regulation by Protein Kinase C (PKC)

ADCY2 activity is also positively regulated by Protein Kinase C (PKC).[6][12] Activation of GPCRs that couple to Gq, leading to the activation of phospholipase C and subsequent PKC activation, can result in the phosphorylation and stimulation of ADCY2.[6][13] This provides a critical link between phosphoinositide and cAMP signaling pathways in neurons. Phosphorylation of ADCY2 by PKC has been shown to occur on C-terminal residues.[12]

Downstream Signaling Pathways

The cAMP produced by ADCY2 activates two primary downstream effector pathways in neurons: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.

Protein Kinase A (PKA) Pathway

Upon binding cAMP, the catalytic subunits of PKA are released from the regulatory subunits and become active. These active subunits then phosphorylate a multitude of substrate proteins in the cytoplasm and nucleus, including ion channels, receptors, and transcription factors. A key nuclear target of PKA is the cAMP response element-binding protein (CREB), which, upon phosphorylation, regulates the transcription of genes involved in neuronal survival, synaptic plasticity, and memory formation.

Exchange Protein directly Activated by cAMP (Epac) Pathway

Epac proteins are guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2. The binding of cAMP to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins. Activated Rap proteins, in turn, regulate various cellular processes, including cell adhesion, trafficking of receptors, and MAP kinase signaling.

The interplay between the PKA and Epac pathways allows for a diverse and context-dependent cellular response to cAMP signals generated by ADCY2.

Quantitative Data on ADCY2 Function

A comprehensive understanding of ADCY2's role in neuronal signaling requires quantitative data on its expression, enzymatic activity, and regulation. While specific values can vary depending on the experimental system and conditions, the following tables summarize representative quantitative data.

| Parameter | Value | Brain Region/Cell Type | Reference |

| mRNA Expression | |||

| Relative Expression | High | Caudate Nucleus, Cerebellum, Hippocampus | [5] |

| Transcript Abundance | Enriched | CNS and Adrenal Gland | [3][11] |

| Enzymatic Activity | |||

| Basal Activity (forskolin-stimulated) | ~3-fold increase in Giα2 expression | S49 mouse lymphoma cells | [14] |

| Gsα Stimulation | ~5- to 10-fold enhancement by Gβγ | Overexpression systems | [10] |

| PKC Stimulation | ~20-fold increase in catalytic activity | Purified PKC and AC isoenzymes | [13] |

| cAMP Dynamics | |||

| Basal [cAMP] | ~150 nM to 15 µM | Neuroblastoma cells | [9] |

| Agonist-stimulated [cAMP] | Gradients of 0.5 µM/µm | Neuroblastoma cells | [9] |

Table 1: Quantitative Data on ADCY2 Expression, Activity, and Downstream Effects.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions involving ADCY2, the following diagrams have been generated using the DOT language.

Caption: ADCY2 Signaling Pathway in Neurons.

References

- 1. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain tissue expression of ADCY2 - Summary - The Human Protein Atlas [v21.proteinatlas.org]

- 4. Adenylyl cyclase 2 expression and function in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. ADCY2 - Wikipedia [en.wikipedia.org]

- 7. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Normalization with Corresponding Naïve Tissue Minimizes Bias Caused by Commercial Reverse Transcription Kits on Quantitative Real-Time PCR Results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADCY2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. Adenylyl cyclase type II is stimulated by PKC via C-terminal phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential activation of adenylyl cyclase by protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cross-regulation between G-protein-mediated pathways. Stimulation of adenylyl cyclase increases expression of the inhibitory G-protein, Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Adenylyl Cyclase 2 (ADCY2) in cAMP-Mediated Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenylyl Cyclase 2 (ADCY2) is a key enzyme in cellular signal transduction, catalyzing the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. As a member of the type II family of adenylyl cyclases, ADCY2 exhibits distinct regulatory features, including synergistic activation by G-protein αs and βγ subunits and modulation by protein kinase C (PKC). Predominantly expressed in the central nervous system and adrenal gland, ADCY2 plays a critical role in a multitude of physiological processes. Dysregulation of ADCY2 has been implicated in various pathological conditions, including neurological and psychiatric disorders, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of ADCY2, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development efforts.

Introduction to ADCY2

Adenylyl Cyclase 2 is a transmembrane protein characterized by a complex structure comprising two transmembrane domains, each with six helices, and two cytosolic catalytic domains (C1 and C2). This structural arrangement is crucial for its enzymatic function and its interaction with regulatory proteins. ADCY2 is notably insensitive to regulation by Ca2+/calmodulin, a feature that distinguishes it from other adenylyl cyclase isoforms. Its activity is primarily modulated by G-protein subunits and phosphorylation events, placing it at the crossroads of multiple signaling pathways.

ADCY2 in cAMP Signaling Pathways

ADCY2 is a central node in the cAMP signaling cascade. Its activation leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These effectors go on to modulate a wide array of cellular functions, including gene expression, metabolism, and cell survival.

Regulation of ADCY2 Activity

The activity of ADCY2 is tightly controlled by a variety of signaling molecules:

-

G-protein αs (Gαs) Subunit: Direct stimulation by Gαs, following the activation of Gs-coupled G-protein coupled receptors (GPCRs), is a primary mechanism for ADCY2 activation.

-

G-protein βγ (Gβγ) Subunits: ADCY2 is synergistically activated by Gβγ subunits in the presence of activated Gαs. This conditional activation allows for signal integration from different GPCRs.

-

Protein Kinase C (PKC): ADCY2 can be phosphorylated and activated by PKC, linking it to signaling pathways that involve phospholipase C and the generation of diacylglycerol.

-

Raf Kinase: Emerging evidence suggests that Raf kinase can also phosphorylate and activate ADCY2, indicating a potential cross-talk between the cAMP pathway and mitogen-activated protein kinase (MAPK) cascades.

The following diagram illustrates the core signaling pathway involving ADCY2.

Quantitative Data on ADCY2

Precise quantitative data is essential for accurate modeling of cellular signaling and for the development of targeted therapeutics. This section summarizes the available quantitative information regarding ADCY2.

Kinetic Parameters

Detailed kinetic parameters for human ADCY2 are not extensively reported in the literature. The following table provides representative kinetic values for adenylyl cyclases, which can serve as an estimate. The Michaelis-Menten constant (Km) for ATP typically falls in the micromolar to low millimolar range, reflecting the cellular abundance of ATP.

| Parameter | Value | Enzyme Source/Condition | Reference |

| Km for ATP | ~100 - 300 µM | General Mammalian Adenylyl Cyclases | |

| Vmax | Varies significantly with expression level and regulatory input | N/A | N/A |

Note: Specific Vmax values are highly dependent on the experimental system and are therefore not generalizable.

Protein Expression Levels

ADCY2 is most abundantly expressed in the central nervous system and the adrenal gland. Quantitative proteomics data provides insights into its relative abundance in different brain regions.

| Brain Region | Protein Abundance (ppm) | Data Source |

| Hippocampus | High Expression | |

| Cerebral Cortex | Moderate to High Expression | |

| Striatum | High Expression | |

| Cerebellum | Moderate Expression |

Note: "ppm" (parts per million) from proteomics databases reflects the relative abundance of a protein within the total proteome of a given sample.

Regulation by Activators and Inhibitors

The activity of ADCY2 is modulated by various pharmacological agents. Forskolin is a general activator of most adenylyl cyclase isoforms.

| Compound | Effect on ADCY2 | EC₅₀ / IC₅₀ | Notes |

| Forskolin | Activator | ~5-15 µM | EC₅₀ can vary depending on the cellular context and presence of Gs activation. |

| G-protein βγ subunits | Synergistic Activator | N/A | Enhances Gαs-stimulated activity by approximately 3- to 6-fold. |

| Protein Kinase C | Activator | N/A | TPA-induced PKC activation leads to a concerted stimulation of ADCY2. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function and regulation of ADCY2.

Adenylyl Cyclase Activity Assay

This protocol describes a classic method for measuring adenylyl cyclase activity in membrane preparations using radiolabeled ATP.

Objective: To quantify the enzymatic activity of ADCY2 by measuring the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

-

Cell or tissue sample expressing ADCY2

-

Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 250 mM sucrose, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 0.1 mM cAMP, ATP regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase)

-

[α-³²P]ATP

-

Stopping solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP)

-

Dowex and Alumina columns for chromatography

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in a small volume of the same buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Adenylyl Cyclase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, activators or inhibitors of interest (e.g., G-protein subunits, forskolin), and membrane preparation.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding [α-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stopping solution and boiling for 3 minutes.

-

-

Purification and Quantification of [³²P]cAMP:

-

Apply the reaction mixture to a Dowex column to remove unreacted ATP.

-

Elute the cAMP-containing fraction onto an Alumina column.

-

Wash the Alumina column to remove impurities.

-

Elute the [³²P]cAMP with an appropriate buffer (e.g., 0.1 M imidazole).

-

Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of ADCY2 as pmol of cAMP produced per minute per mg of membrane protein.

-

FRET-Based Live-Cell cAMP Imaging

This protocol outlines a method to monitor dynamic changes in intracellular cAMP levels in real-time using a genetically encoded FRET-based biosensor.

Objective: To visualize and quantify changes in cAMP concentration in living cells expressing an ADCY2-related signaling pathway.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for a FRET-based cAMP biosensor (e.g., a sensor based on Epac)

-

Expression vector for ADCY2 (optional, for overexpression studies)

-

Transfection reagent

-

Cell culture medium and supplements

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)

-

Image analysis software

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Co-transfect the cells with the FRET biosensor plasmid and, if desired, the ADCY2 plasmid using a suitable transfection reagent.

-

Allow cells to express the proteins for 24-48 hours.

-

-

Live-Cell Imaging:

-

Replace the culture medium with an appropriate imaging buffer (e.g., HBSS).

-

Mount the dish on the fluorescence microscope stage, maintaining physiological temperature and CO₂ levels.

-

Acquire baseline images in both the donor and acceptor emission channels upon excitation of the donor fluorophore.

-

Stimulate the cells with an agonist (e.g., a GPCR ligand that activates a pathway upstream of ADCY2) or a direct activator of ADCY2.

-

Acquire a time-lapse series of images in both channels to monitor the change in FRET.

-

-

Data Analysis:

-

For each time point, calculate the ratio of acceptor to donor fluorescence intensity for individual cells or regions of interest.

-

Normalize the FRET ratio to the baseline to determine the change in cAMP levels over time.

-

Plot the normalized FRET ratio as a function of time to visualize the cAMP dynamics.

-

Co-Immunoprecipitation (Co-IP) of ADCY2

This protocol details the co-immunoprecipitation of ADCY2 to identify and confirm its interaction with other proteins, such as G-protein subunits or regulatory kinases.

Objective: To isolate ADCY2 and its interacting partners from a cell lysate.

Materials:

-

Cells expressing endogenous or tagged ADCY2

-

Lysis buffer for membrane proteins (e.g., RIPA buffer with 1% Triton X-100 or CHAPS)

-

Antibody specific to ADCY2 or its tag

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the solubilized membrane proteins.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against ADCY2 overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads and discard the supernatant.

-

Wash the beads extensively with wash buffer (3-5 times) to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the expected interacting proteins.

-

Alternatively, the eluate can be analyzed by mass spectrometry to identify novel interacting partners.

-

Conclusion and Future Directions

ADCY2 is a crucial enzyme in the cAMP signaling pathway, with its activity being finely tuned by a complex interplay of G-proteins and protein kinases. Its prominent role in the central nervous system highlights its potential as a therapeutic target for a range of neurological and psychiatric disorders. Future research should focus on elucidating the precise kinetic parameters of ADCY2, identifying novel regulatory mechanisms and interacting partners, and developing isoform-specific modulators. A deeper understanding of the structure-function relationship of ADCY2 will be instrumental in designing targeted therapies that can selectively modulate its activity for therapeutic benefit. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of ADCY2 and its role in cellular physiology and disease.

The Role of ADCY2 Mutations in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 2 (ADCY2) is a critical enzyme in the central nervous system, responsible for catalyzing the conversion of ATP to cyclic AMP (cAMP), a vital second messenger involved in a myriad of cellular processes.[1] Emerging research has increasingly implicated mutations and expression changes in the ADCY2 gene with a range of neurological disorders, spanning both neurodegenerative and psychiatric conditions. This technical guide provides an in-depth overview of the connection between ADCY2 mutations and neurological disorders, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

ADCY2 Structure and Function

The ADCY2 gene encodes a protein of 1090 amino acids with a molecular weight of approximately 123 kDa.[2] Like other adenylyl cyclases, it possesses two transmembrane domains, each with six helices, and two cytoplasmic catalytic domains. ADCY2 is primarily expressed in the brain and is insensitive to calcium/calmodulin stimulation but is activated by G protein βγ subunits and Gαs proteins.[1] Its activity is crucial for neuronal signaling, plasticity, and survival.

ADCY2 Signaling Pathway

ADCY2 plays a central role in the cAMP signaling cascade. Upon activation by G protein-coupled receptors (GPCRs), ADCY2 converts ATP to cAMP. This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These effectors, in turn, phosphorylate a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ion channels, and other enzymes, thereby modulating gene expression and cellular function.

Association of ADCY2 Variants with Neurological Disorders: Quantitative Data

A recent review by Gray et al. (2024) summarized the association of ADCY2 mutations and expression changes with a variety of neurological disorders.[2] While single nucleotide polymorphisms (SNPs) are more commonly linked to psychiatric diseases, changes in expression levels are more predominant in neurodegenerative disorders.[2] The following tables present a summary of the quantitative findings from various studies.

| Neurological Disorder | ADCY2 Alteration | Brain Region | Quantitative Finding | Reference |

| Alzheimer's Disease | Downregulation of mRNA | Hippocampus | Negative correlation with disease progression in OXYS rats. | [2] |

| Parkinson's Disease | Downregulation of mRNA | Substantia Nigra | Negative correlation with disease pathogenesis. | [2] |

| Epilepsy | Downregulation of mRNA | Hippocampus | Observed in individuals with temporal lobe epilepsy and mouse models. | [2] |

| Neurological Disorder | ADCY2 Variant (SNP) | Population | Quantitative Finding | Reference |

| Bipolar Disorder | rs13166360 (Val147Leu) | European | Associated with bipolar disorder. | [3][4] |

| Schizophrenia | Various SNPs | Multiple | Associated with schizophrenia in some GWAS studies. | [5] |

In-Depth Case Study: ADCY2 Val147Leu Variant in Bipolar Disorder

A significant study by Deussing et al. (2024) provided compelling evidence for the role of a specific ADCY2 missense variant in bipolar disorder.[3][4] The single nucleotide polymorphism rs13166360 leads to a valine to leucine (B10760876) substitution at amino acid position 147 (Val147Leu) in the ADCY2 protein.[3] This research combined human genetic data with a novel mouse model to elucidate the functional consequences of this mutation.

Experimental Workflow

The study followed a multi-step approach to investigate the impact of the Val147Leu variant.

Key Experimental Protocols

1. Generation of Adcy2 Val151Leu Knock-in Mice using CRISPR/Cas9

-

Objective: To create a mouse model harboring the homologous Val151Leu mutation (murine equivalent of human Val147Leu) in the Adcy2 gene.

-

Methodology:

-

Guide RNA (gRNA) Design: Two single guide RNAs (sgAdcy2-a and sgAdcy2-b) were designed to target exon 3 of the murine Adcy2 gene.[3]

-

Donor Template: A single-stranded oligodeoxynucleotide (ssODN) was synthesized to serve as the repair template. This ssODN contained the desired leucine codon (CTC) in place of the valine codon (GTC) at position 151, flanked by homology arms.

-

Zygote Injection: A mixture of Cas9 mRNA, the two sgRNAs, and the ssODN was microinjected into the pronuclei of fertilized mouse oocytes.

-

Founder Screening: Pups born from surrogate mothers were screened for the presence of the desired mutation by PCR amplification of the target region followed by Sanger sequencing and restriction fragment length polymorphism (RFLP) analysis using the AluI restriction enzyme, which specifically recognizes the sequence introduced by the mutation.[3]

-

Breeding: Founder mice heterozygous for the mutation were bred to establish homozygous lines.

-

2. Single-Cell RNA Sequencing (scRNA-seq) of Hippocampal Tissue

-

Objective: To investigate gene expression changes at the single-cell level in the hippocampus of wild-type and Adcy2 Val151Leu mutant mice.

-

Methodology:

-

Tissue Dissociation: Hippocampi were dissected from adult mice and dissociated into a single-cell suspension using enzymatic digestion and mechanical trituration.

-

Cell Capture and Library Preparation: Single cells were captured, and cDNA libraries were prepared using a commercial droplet-based scRNA-seq platform (e.g., 10x Genomics Chromium).

-

Sequencing: The generated libraries were sequenced on a high-throughput sequencing platform.

-

Data Analysis:

-

Preprocessing: Raw sequencing reads were processed using the platform-specific software (e.g., Cell Ranger) to align reads to the mouse genome and generate a cell-by-gene count matrix.

-

Quality Control: Low-quality cells and genes were filtered out.

-

Normalization and Scaling: Gene expression counts were normalized to account for differences in sequencing depth between cells.

-

Dimensionality Reduction: Principal component analysis (PCA) was performed on the scaled data to reduce dimensionality.

-

Clustering: Cells were clustered based on their gene expression profiles using algorithms like Louvain clustering.

-

Cell Type Annotation: Clusters were annotated to specific cell types (e.g., glutamatergic neurons, GABAergic neurons, astrocytes) based on the expression of known marker genes.

-

Differential Gene Expression Analysis: Differentially expressed genes between wild-type and mutant mice were identified within each cell type.

-

Pathway Analysis: Functional enrichment analysis was performed on the differentially expressed genes to identify altered biological pathways.

-

-

Logical Relationship between ADCY2 Mutation and Bipolar Disorder Phenotype

The study by Deussing et al. (2024) established a clear logical progression from the genetic variant to the observed behavioral phenotype.

Conclusion and Future Directions

The evidence strongly suggests that both mutations and expression changes in ADCY2 are significant contributors to the pathophysiology of a range of neurological disorders. The detailed investigation of the Val147Leu variant in bipolar disorder serves as a powerful example of how to dissect the functional consequences of a specific genetic risk factor. Future research should focus on:

-

Expanding Genetic Studies: Conducting larger and more diverse genome-wide association studies to identify additional ADCY2 variants associated with neurological disorders.

-

Functional Characterization of Variants: Systematically characterizing the functional impact of identified variants on ADCY2 protein function and cAMP signaling.

-

Development of Animal Models: Creating more sophisticated animal models, including those with humanized ADCY2 genes, to better recapitulate human disease phenotypes.

-

Therapeutic Targeting: Exploring the potential of modulating ADCY2 activity as a therapeutic strategy for specific neurological disorders. Small molecules that can either activate or inhibit ADCY2 could be of significant interest for drug development.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the critical role of ADCY2 in neurological health and disease, and to guide future research in this promising area.

References

- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A bipolar disorder-associated missense variant alters adenylyl cyclase 2 activity and promotes mania-like behavior [epub.ub.uni-muenchen.de]

- 5. Identification of key genes and pathways in schizophrenia: a bioinformatics analysis based on GWAS and GEO - PMC [pmc.ncbi.nlm.nih.gov]

ADCY2: A Potential Therapeutic Target in Cancer - A Technical Guide

Abstract

Adenylate cyclase type 2 (ADCY2) is a membrane-bound enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). Emerging evidence suggests a significant and often contradictory role for ADCY2 in the pathophysiology of various cancers. This technical guide provides a comprehensive overview of the current understanding of ADCY2 as a potential therapeutic target in oncology. We delve into its expression patterns across different tumor types, its prognostic significance, and its intricate involvement in key cancer-related signaling pathways. Furthermore, this guide outlines detailed experimental protocols for investigating ADCY2 and presents a forward-looking perspective on the development of ADCY2-targeted therapies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Adenylate cyclases (ADCYs) are a family of enzymes that catalyze the conversion of ATP to cAMP, a ubiquitous second messenger that plays a crucial role in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] The ADCY family consists of ten isoforms (ADCY1-10), each with distinct tissue distribution and regulatory properties. ADCY2 is stimulated by G-protein beta and gamma subunits and is insensitive to calcium/calmodulin.[2] Its dysregulation has been implicated in various diseases, and recently, its role in cancer has become an area of intense investigation.

The expression and function of ADCY2 in cancer appear to be highly context-dependent, exhibiting both oncogenic and tumor-suppressive roles in different malignancies. For instance, ADCY2 is reportedly upregulated in breast, prostate, and colorectal cancers, where it is thought to contribute to tumor progression and therapeutic resistance.[1] Conversely, in bladder cancer, lower expression of ADCY2 has been observed in tumor tissues compared to normal tissues.[3] However, other studies in bladder cancer suggest that higher ADCY2 expression is associated with a poorer prognosis and may influence the tumor immune microenvironment.[4][5] This technical guide aims to consolidate the existing data on ADCY2 in cancer to provide a clear and structured resource for the scientific community.

ADCY2 Expression and Prognostic Significance in Cancer

The expression of ADCY2 varies significantly across different cancer types, and its levels have been correlated with patient outcomes. This section summarizes the available quantitative data on ADCY2 expression and its prognostic value.

Differential Expression of ADCY2 in Cancer

Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has revealed a heterogeneous expression pattern of ADCY2.

| Cancer Type | ADCY2 Expression Status | Reference |

| Bladder Cancer (BCa) | Significantly lower in tumor tissues compared to normal tissues. | [3] |

| Pancreatic Cancer | Downregulated in primary tumors and adjacent non-tumor tissues. | [6] |

| Hepatocellular Carcinoma | Mutated in some cases. | [6] |

| Breast Cancer | Upregulated. | [1] |

| Prostate Cancer | Upregulated. | [1] |

| Colorectal Cancer | Upregulated. | [1] |

| Lung Metastasis from Colorectal Cancer | Suggested as a potential metastasis prognostic biomarker. | [6] |

Prognostic Value of ADCY2 in Cancer

The prognostic significance of ADCY2 expression is also tumor-specific, with high expression being associated with either better or worse survival depending on the cancer type.

| Cancer Type | Association of High ADCY2 Expression with Prognosis | Hazard Ratio (HR) and p-value | Reference |

| Bladder Cancer (BCa) | Worse overall survival. | Not explicitly stated, but Kaplan-Meier curves show significant separation (p < 0.05). | [5] |

| Skin Cutaneous Melanoma (SKCM) | Worse prognosis. | p = 0.047 | [3] |

Signaling Pathways and Biological Functions of ADCY2 in Cancer

ADCY2 exerts its influence on cancer progression through its role in cAMP-mediated signaling pathways, which in turn regulate a multitude of cellular functions.

The Canonical cAMP/PKA/CREB Signaling Pathway

The primary function of ADCY2 is to produce cAMP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell cycle progression, apoptosis, and survival.[5]

Role in Epithelial-Mesenchymal Transition (EMT)

Emerging evidence suggests that ADCY2 and its downstream signaling may be involved in the process of epithelial-mesenchymal transition (EMT).[7] EMT is a cellular program that is critical for tumor invasion and metastasis, where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype. The cAMP pathway has been shown to influence EMT, although the precise role of ADCY2 in this process requires further investigation.[7]

Interaction with the Tumor Microenvironment

ADCY2 expression has been linked to the composition and function of the tumor microenvironment (TME). In bladder cancer, higher ADCY2 expression is associated with increased infiltration of immune cells such as CD8+ T cells and macrophages.[5] This suggests that ADCY2 may play a role in modulating the anti-tumor immune response and could have implications for the efficacy of immunotherapies.[5]

ADCY2 as a Therapeutic Target

The dysregulation of ADCY2 in various cancers makes it an attractive candidate for targeted therapy.

Radionuclide Drug Conjugates (RDCs)

One promising therapeutic strategy is the development of ADCY2-targeted Radionuclide Drug Conjugates (RDCs).[1] This approach involves conjugating a radionuclide to a targeting moiety, such as a monoclonal antibody, that specifically binds to ADCY2-expressing cancer cells. This allows for the precise delivery of cytotoxic radiation to the tumor, minimizing damage to healthy tissues.[1]

Modulation of cAMP Signaling

Directly targeting the enzymatic activity of ADCY2 or modulating the downstream cAMP signaling pathway represents another therapeutic avenue. However, the development of isoform-specific ADCY inhibitors or activators remains a significant challenge.

Experimental Protocols for ADCY2 Research

This section provides an overview of key experimental methodologies for studying the role of ADCY2 in cancer.

Analysis of ADCY2 Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression level of ADCY2 in cancer cells or tissues.

Methodology:

-

RNA Isolation: Extract total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, gene-specific primers for ADCY2, and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of ADCY2, normalized to the reference gene.

Assessment of ADCY2 Protein Expression by Immunohistochemistry (IHC)

Objective: To visualize the localization and expression of ADCY2 protein in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.

Methodology:

-

Deparaffinization and Rehydration: Dewax the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigenic sites.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for ADCY2 at an optimized dilution and incubation time.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a coverslip.

-

Microscopic Analysis: Evaluate the staining intensity and distribution of ADCY2 protein within the tissue.

Measurement of ADCY2 Activity via cAMP Assay

Objective: To measure the intracellular levels of cAMP as an indicator of ADCY2 enzymatic activity.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells in appropriate conditions and treat with compounds of interest (e.g., ADCY2 activators or inhibitors).

-

Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP assay kit to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay. These assays typically involve a competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

Future Directions and Conclusion

The investigation of ADCY2 as a therapeutic target in cancer is a rapidly evolving field. While the current body of evidence highlights its potential, several key areas require further exploration:

-

Elucidation of Context-Dependent Roles: Further research is needed to unravel the precise mechanisms that dictate the dual oncogenic and tumor-suppressive functions of ADCY2 in different cancer types.

-

Development of Isoform-Specific Modulators: The design and synthesis of highly selective inhibitors and activators of ADCY2 are crucial for advancing its therapeutic potential and minimizing off-target effects.

-

Validation in Preclinical Models: Rigorous testing of ADCY2-targeted therapies, such as RDCs, in relevant in vivo cancer models is essential to establish their efficacy and safety profiles.

-

Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to ADCY2-targeted therapies will be critical for the clinical translation of these strategies.

References

- 1. Frontiers | Identification of adenylate cyclase 2 methylation in bladder cancer with implications for prognosis and immunosuppressive microenvironment [frontiersin.org]

- 2. Expression of ADCY2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Identification of adenylate cyclase 2 methylation in bladder cancer with implications for prognosis and immunosuppressive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrated bioinformatics investigation of adenylyl cyclase family co-expression network in bladder cancer followed by preliminary validation of member 2 (ADCY2) in tumorigenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ADCY2-Mediated Signal Transduction

Introduction

Adenylyl Cyclase Type 2 (ADCY2) is a membrane-bound enzyme that plays a crucial role in cellular signal transduction. As a member of the adenylyl cyclase family, its primary function is to catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes.[1][2] ADCY2 is notably expressed in the brain and other tissues, and its dysregulation has been implicated in various neurological and psychiatric disorders, making it a person of interest for therapeutic intervention.[3][4][5] This guide provides a comprehensive overview of the molecular mechanisms governing ADCY2-mediated signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of ADCY2 Signal Transduction

ADCY2 is a transmembrane protein characterized by twelve transmembrane helices and two cytosolic catalytic domains.[1][6] Its activity is intricately regulated by various upstream signals, primarily through G protein-coupled receptors (GPCRs).

Activation of ADCY2

The activation of ADCY2 is a multi-faceted process involving several key signaling molecules:

-

G-protein Subunits: ADCY2 is synergistically activated by the Gαs and Gβγ subunits of heterotrimeric G-proteins.[4] Upon GPCR activation by an agonist, the Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both the activated Gαs-GTP and the free Gβγ complex can then bind to and stimulate ADCY2 activity, leading to a robust increase in cAMP production.[1][4]

-

Protein Kinase C (PKC): ADCY2 activity can be potentiated by PKC.[1] The activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates PKC, which can then phosphorylate and enhance the activity of ADCY2.[1]

-

Raf-1 Kinase: The serine/threonine kinase Raf-1 has also been shown to interact with and activate ADCY2. This interaction provides a potential link between the cAMP signaling pathway and the Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade.[2]

Downstream Signaling Pathways

Once activated, ADCY2 catalyzes the synthesis of cAMP from ATP.[1][2] cAMP then acts as a second messenger to activate several downstream effector proteins:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby regulating their activity and controlling diverse cellular processes such as gene expression, metabolism, and ion channel function.[4]

-

Exchange Protein Activated by cAMP (EPAC): EPACs are guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2. Upon binding cAMP, EPACs undergo a conformational change that allows them to activate Rap proteins, which in turn are involved in regulating cell adhesion, cell junction formation, and secretion.[4]

The specificity of ADCY2-mediated signaling is often maintained by its localization in distinct subcellular compartments, frequently organized by A-kinase anchoring proteins (AKAPs). AKAPs act as scaffolds, bringing ADCY2 together with its regulators and effectors, thereby creating localized pools of cAMP and ensuring precise downstream signaling.[3]

Quantitative Data

The following tables summarize available quantitative data related to ADCY2.

Table 1: Inhibitors of ADCY2

| Inhibitor | IC50 Value (µM) | Notes |

| SQ 22,536 | 670 | A prototypical adenylyl cyclase inhibitor with low potency for ADCY2.[7] |

| 2',5'-dideoxyadenosine | 700 | A P-site inhibitor of adenylyl cyclases.[7] |

| 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536 analog) | 290 | Shows some selectivity over other isoforms.[7] |

| Vidarabine (Ara-A) | 85 | An antiviral drug that also inhibits ADCY2.[7] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in vitro.[8][9]

Table 2: Relative Expression of ADCY2

| Tissue/Cell Type | Expression Level | Data Type |

| Brain (Caudate nucleus, Cerebellum, Hippocampus) | High | mRNA & Protein[4] |

| Astrocytes | High | mRNA[4] |

| Arterial Smooth Muscle Cells | High | mRNA[4] |

| Oligodendrocyte Precursor Cells | High | mRNA[4] |

| Neurons | Low | mRNA[4] |

| Endothelial Cells | Low | mRNA[4] |

| Microglia | Low | mRNA[4] |

Note: The data in this table are primarily based on mRNA expression studies and provide a semi-quantitative overview of ADCY2 distribution.

Experimental Protocols

The following are detailed methodologies for key experiments used to study ADCY2-mediated signal transduction.

Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the enzymatic activity of ADCY2 in cell membranes or purified preparations.

Materials:

-

Cell membranes or purified ADCY2

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM ATP, 1 mM cAMP, 0.1 mM IBMX (a phosphodiesterase inhibitor)

-

[α-³²P]ATP

-

Activators (e.g., Forskolin, Gαs, Gβγ subunits)

-

Inhibitors

-

Dowex AG 50W-X4 resin

-

Alumina (B75360) columns

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer with the cell membrane preparation or purified ADCY2.

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiation of Reaction: Add [α-³²P]ATP to initiate the reaction. The final volume should be 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Termination of Reaction: Stop the reaction by adding 100 µL of a stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).

-

Separation of [³²P]cAMP:

-

Apply the reaction mixture to a Dowex AG 50W-X4 column.

-

Wash the column with water to remove unreacted ATP.

-

Elute the [³²P]cAMP onto an alumina column.

-

Wash the alumina column with buffer (e.g., 0.1 M imidazole-HCl).

-

Elute the purified [³²P]cAMP with the same buffer into a scintillation vial.

-

-

Quantification: Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of cAMP produced per unit time per amount of protein (pmol/min/mg).

Co-Immunoprecipitation (Co-IP) for ADCY2 Interaction Partners

This protocol outlines a method to identify proteins that interact with ADCY2 within a cellular context.

Materials:

-

Cells expressing ADCY2

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors

-

Anti-ADCY2 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer with a lower concentration of detergent

-

Elution Buffer: 0.1 M glycine (B1666218) (pH 2.5) or SDS-PAGE sample buffer

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells with lysis buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Collect the pre-cleared lysate and add the anti-ADCY2 antibody or control IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer.

-

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis:

-

Neutralize the eluate if using a low pH elution buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interaction partners or by mass spectrometry for unbiased identification.

-

Visualizations

ADCY2 Signaling Pathway

Caption: A diagram of the ADCY2 signaling pathway.

Adenylyl Cyclase Activity Assay Workflow

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Gene - ADCY2 [maayanlab.cloud]

- 4. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenylyl cyclase 2 expression and function in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADCY2 - Wikipedia [en.wikipedia.org]

- 7. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

The Physiological Relevance of Adenylyl Cyclase 2 (ADCY2) Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylyl Cyclase Type 2 (ADCY2) is a critical enzyme in the G-protein coupled receptor (GPCR) signaling cascade, responsible for the synthesis of the second messenger cyclic AMP (cAMP). As a member of the Group II adenylyl cyclases, its activity is uniquely modulated by G-protein subunits and other signaling molecules, playing a significant role in cellular signaling, particularly within the central nervous system (CNS). The human ADCY2 gene undergoes alternative splicing, giving rise to distinct protein isoforms. Understanding the specific physiological relevance, expression patterns, and regulatory mechanisms of these isoforms is paramount for elucidating their roles in health and disease and for the development of targeted therapeutics. This guide provides an in-depth overview of the current understanding of ADCY2 isoforms, detailed experimental protocols for their study, and a summary of their involvement in signaling pathways.

Introduction to ADCY2 and its Isoforms

Adenylyl cyclases (ACs) are a family of enzymes that convert ATP to cAMP.[1] Mammals have nine membrane-bound AC isoforms (ADCY1-9) and one soluble isoform (sAC/ADCY10).[1] ADCY2, highly expressed in the brain, is a membrane-associated enzyme that is insensitive to calcium/calmodulin but is notably stimulated by the G-protein beta-gamma (Gβγ) subunit complex and Protein Kinase C (PKC).[2][3] This regulation positions ADCY2 as a key integrator of signals from multiple GPCR pathways.

Alternative splicing of the ADCY2 gene results in at least two reported protein isoforms in humans, which differ primarily in their N-terminal regions.[4][5] These structural differences may lead to variations in localization, regulation, and interaction with other proteins, thereby dictating their specific physiological functions.

Known ADCY2 Isoforms

The primary ADCY2 isoforms are designated as Isoform 1 (the canonical sequence) and Isoform 2. Their key features are summarized below.

| Feature | Isoform 1 (Canonical) | Isoform 2 | Source |

| UniProt ID | Q08462-1 | Q08462-2 | [4] |

| Length (Amino Acids) | 1,091 | 912 | [4] |

| Molecular Weight (Da) | 123,603 | 105,483 (calculated) | [4] |

| Sequence Differences | Full-length protein. | Lacks amino acids 60-239 and has an altered N-terminus (amino acids 1-59 are different). | [4] |

Tissue Distribution and Expression

ADCY2 is widely expressed, with the highest concentrations found in the central nervous system and the adrenal gland.[6][7] Tissues with significant ADCY2 mRNA expression include the caudate nucleus, cerebellum, hippocampus, and cerebral cortex.[5]

Quantitative Gene Expression of ADCY2 (Overall)

The following table summarizes the overall mRNA expression levels of the ADCY2 gene across various human tissues, sourced from the Genotype-Tissue Expression (GTEx) project. It is important to note that this data does not differentiate between the specific isoforms.

| Tissue | Normalized Expression (TPM, Median) | Source |

| Brain - Cerebellum | 15.8 | [8] |

| Brain - Cortex | 12.1 | [8] |

| Adrenal Gland | 10.5 | [8] |

| Pituitary | 8.7 | [8] |

| Skeletal Muscle | 5.4 | [8] |

| Thyroid | 4.9 | [8] |

| Artery - Aorta | 4.3 | [8] |

| Heart - Left Ventricle | 3.1 | [8] |

| Lung | 2.8 | [8] |

| Kidney - Cortex | 1.8 | [8] |

| Liver | 0.4 | [8] |

Data is representative and sourced from public databases. TPM = Transcripts Per Million.

Signaling Pathways and Regulation

ADCY2 activity is intricately regulated, primarily through its interaction with G-protein subunits and phosphorylation by PKC.[2]

Regulation by G-Proteins

Upon activation of a GPCR, the heterotrimeric G-protein dissociates into a Gα and a Gβγ subunit. While all membrane-bound ACs are activated by Gαs, ADCY2 is distinguished by its robust stimulation by the Gβγ complex, particularly when co-stimulated by Gαs-GTP.[9][10] This allows ADCY2 to act as a coincidence detector, integrating signals from GPCRs that couple to different G-protein families (e.g., Gs and Gi/o).[10] The interaction with Gβγ is mediated by a region in the C-terminal C2 domain of ADCY2, specifically involving residues 956-982.[11]

Regulation by Protein Kinase C (PKC)

ADCY2 is also a target for phosphorylation-dependent regulation by PKC.[4] Activation of PKC, for example by phorbol (B1677699) esters, leads to the phosphorylation of ADCY2 on its C-terminal domain, resulting in enhanced enzymatic activity.[4] Serine 871 and Threonine 1057 have been identified as potential phosphorylation sites.[4] This mechanism provides a direct link between GPCRs that couple to Gq (which activates PKC via phospholipase C) and cAMP signaling.

Signaling Complex Formation

ADCY2 is often found in pre-assembled signaling complexes, or "signalosomes," scaffolded by proteins like A-kinase anchoring proteins (AKAPs).[12] For instance, AKAP79 can recruit PKC to activate ADCY2 in response to Gq-coupled muscarinic receptor stimulation, creating localized pools of cAMP.[13] This spatial confinement of cAMP signaling ensures specificity in downstream cellular responses.

Diagram of the ADCY2 Signaling Pathway

Caption: ADCY2 integrates signals from Gs and Gi/q pathways.

Physiological and Pathophysiological Roles

Given its high expression in the CNS, much of the research on ADCY2 function has focused on its role in neurological and psychiatric conditions.[13]

-

Neurological Disorders: Changes in ADCY2 expression levels have been observed in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13]

-

Psychiatric Disorders: Single nucleotide polymorphisms (SNPs) in the ADCY2 gene have been associated with psychiatric conditions including bipolar disorder and schizophrenia.[2][12]

-

Other Conditions: ADCY2 polymorphisms have also been linked to chronic obstructive pulmonary disease (COPD) and lung function.[2]

The precise contribution of each ADCY2 isoform to these conditions remains an active area of research, hampered by the lack of isoform-specific tools.

Experimental Methodologies

Investigating the specific roles of ADCY2 isoforms requires tailored experimental approaches. Below are detailed protocols for key experiments.

Quantification of ADCY2 Isoform Expression via qRT-PCR

This protocol allows for the relative quantification of ADCY2 isoform-specific mRNA transcripts.

Principle: This method uses primer pairs designed to specifically amplify either a common region of all transcripts (for total ADCY2) or unique exon-exon junctions or sequences present in only one isoform.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

-

Nuclease-free water

-

Isoform-specific and common forward and reverse primers (see primer design section)

Primer Design (Critical Step):

-

Align Isoform Sequences: Align the mRNA sequences of ADCY2 Isoform 1 (NM_020546.4) and Isoform 2 (derived from UniProt Q08462-2) to identify unique regions.

-

Isoform 1 Specificity: Design a forward or reverse primer that spans the unique exon junction created by the inclusion of the sequence corresponding to amino acids 60-239.

-

Isoform 2 Specificity: Design a primer that spans the unique exon-exon junction resulting from the splicing event that removes the 60-239 region.

-

Common Primer Set: Design primers in a region shared by both isoforms (e.g., in the C-terminal coding sequence) to measure total ADCY2 mRNA.

-

Validation: Use tools like NCBI Primer-BLAST to check for specificity and potential off-target amplification. Validate primer efficiency through a standard curve analysis.

Protocol:

-

RNA Extraction: Extract total RNA from cells or tissues of interest according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM stock)

-

1 µL Reverse Primer (10 µM stock)

-

2 µL cDNA template (diluted 1:10)

-

6 µL Nuclease-free water

-

-

qPCR Cycling: Run the plate on a qPCR instrument with a standard cycling protocol:

-

Initial Denaturation: 95°C for 3 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt Curve Analysis: To verify amplicon specificity.

-

-

Data Analysis: Use the ΔΔCt method to determine the relative expression of each isoform, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB) and a control sample.

Diagram of an Isoform Quantification Workflow

Caption: Workflow for quantifying ADCY2 isoform mRNA expression.

Detection of ADCY2 Isoforms by Western Blot

This protocol describes the detection of ADCY2 protein isoforms.

Principle: Separation of proteins by molecular weight using SDS-PAGE, followed by transfer to a membrane and detection with an antibody. The two isoforms should appear as distinct bands due to their size difference (~124 kDa vs. ~105 kDa).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Protein transfer system (e.g., Trans-Blot Turbo, Bio-Rad) and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-ADCY2 antibody. Note: An antibody targeting a C-terminal epitope common to both isoforms is required. Currently, commercially available antibodies are not extensively validated for isoform specificity.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or homogenized tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer. Heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to the transfer system manufacturer's instructions.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ADCY2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The expected bands are ~124 kDa for Isoform 1 and ~105 kDa for Isoform 2.

Adenylyl Cyclase Activity Assay

This protocol measures the enzymatic activity of ADCY2 by quantifying cAMP production.

Principle: Membrane preparations containing ADCY2 are incubated with ATP and various activators (e.g., Forskolin, Gβγ). The reaction is stopped, and the amount of cAMP produced is measured, typically using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Materials:

-

Membrane preparation buffer (e.g., Tris-HCl, EDTA, DTT)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, ATP regeneration system like creatine (B1669601) phosphate/creatine kinase)

-

ATP

-

Activators/Inhibitors (e.g., Forskolin, GppNHp, purified Gβγ subunits)

-

Reaction stop solution (e.g., 0.1 M HCl or trichloroacetic acid)

-

cAMP detection kit (e.g., cAMP ELISA kit, Cayman Chemical)

-

Plate reader

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet and determine protein concentration.

-

Assay Setup: On ice, add the following to microcentrifuge tubes or a 96-well plate:

-

Membrane preparation (10-50 µg protein)

-

Assay buffer

-

Activators or vehicle control

-

-

Initiate Reaction: Pre-warm tubes to 30-37°C for 5 minutes. Start the reaction by adding ATP (final concentration 0.1-1 mM).

-

Incubation: Incubate for 10-30 minutes at 30-37°C. The reaction time should be within the linear range of cAMP production.

-

Terminate Reaction: Stop the reaction by adding the stop solution.

-

cAMP Quantification: Centrifuge the samples to pellet precipitated protein. Measure the cAMP concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the rate of cAMP production (e.g., in pmol/min/mg protein). Compare the activity under basal conditions to that in the presence of various activators.

Conclusion and Future Directions

ADCY2 is a key signaling enzyme with complex regulation and important physiological roles, particularly in the nervous system. The existence of distinct isoforms generated by alternative splicing adds another layer of regulatory complexity. While the canonical ADCY2 isoform has been the subject of much study, the specific functions and expression patterns of its splice variants remain largely uncharacterized.

Future research should focus on developing isoform-specific tools, such as validated antibodies and qPCR primer sets, to enable a direct comparison of the isoforms' tissue distribution, subcellular localization, and enzymatic properties. Elucidating the unique physiological relevance of each ADCY2 isoform will be crucial for understanding their specific contributions to disease and for designing novel, targeted therapeutic strategies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. ADCY2 - Wikipedia [en.wikipedia.org]

- 3. Distinct PKC isoforms mediate the activation of cPLA2 and adenylyl cyclase by phorbol ester in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenylyl cyclase type II is stimulated by PKC via C-terminal phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADCY2 (human) [phosphosite.org]

- 6. Tissue expression of ADCY2 - Summary - The Human Protein Atlas [v20.proteinatlas.org]

- 7. ADCY2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. Tissue expression of ADCY2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. Type-specific regulation of adenylyl cyclase by G protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hormonal stimulation of adenylyl cyclase through Gi-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A region of adenylyl cyclase 2 critical for regulation by G protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene - ADCY2 [maayanlab.cloud]

- 13. ADCY2 adenylate cyclase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Identifying the Interactome of Adenylate Cyclase 2 (ADCY2): A Technical Guide for Researchers

December 12, 2025

Abstract

Adenylate Cyclase Type 2 (ADCY2) is a critical enzyme in the production of the second messenger cyclic AMP (cAMP), playing a pivotal role in a myriad of cellular signaling pathways. The functional regulation of ADCY2 is intricately controlled through a dynamic network of protein-protein interactions. Understanding these interactions is paramount for elucidating the precise mechanisms of ADCY2-mediated signaling and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the known protein interaction partners of ADCY2, presents quantitative interaction data, details key experimental protocols for the identification and validation of these interactions, and visualizes the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptor (GPCR) signaling and related fields.

Introduction

Adenylate Cyclase Type 2 (ADCY2) is a membrane-bound enzyme that catalyzes the conversion of ATP to cAMP.[1] As a key effector downstream of G protein-coupled receptors (GPCRs), ADCY2 is a central node in signal transduction cascades that govern a wide range of physiological processes, particularly in the brain where it is highly expressed.[2] The activity of ADCY2 is not constitutive but is instead finely tuned by a host of interacting proteins. These interactions can modulate the enzyme's catalytic activity, subcellular localization, and its integration into larger signaling complexes.

This guide serves as a technical resource for the scientific community, summarizing the current knowledge of the ADCY2 interactome and providing practical guidance for its further exploration.

Known Protein Interaction Partners of ADCY2

The following proteins have been identified as interaction partners of ADCY2 through various experimental approaches.

-

G Proteins (Gαs and Gβγ): ADCY2 is synergistically stimulated by the Gαs subunit and the Gβγ complex of heterotrimeric G proteins.[3][4] This dual regulation is a hallmark of type II adenylyl cyclases.

-

RAF1 (c-Raf): The serine/threonine kinase RAF1 can directly phosphorylate and activate ADCY2, linking GPCR signaling to the MAPK/ERK pathway.[5]

-

A-Kinase Anchoring Protein 79 (AKAP79): AKAP79 acts as a scaffold protein, bringing ADCY2 into close proximity with other signaling molecules, including Protein Kinase A (PKA) and Protein Kinase C (PKC), thereby creating a localized signaling microdomain.[2][6]

-

Protein Kinase C (PKC): PKC can phosphorylate and potentiate the activity of ADCY2, often in a manner facilitated by AKAP79.[1]

-

Protein Kinase A (PKA): PKA, which is activated by the cAMP produced by ADCY2, can in turn phosphorylate and regulate ADCY2, forming a feedback loop.[7]

-

Phosphodiesterases (PDEs): PDEs are responsible for the degradation of cAMP. Their association with ADCY2 signaling complexes, often scaffolded by AKAPs, helps to shape the spatiotemporal dynamics of cAMP signals.[2]

Quantitative Analysis of ADCY2 Interactions

The affinity and kinetics of protein-protein interactions are crucial for understanding the stability and dynamics of signaling complexes. The following table summarizes available quantitative data for ADCY2 interactions.

| Interacting Partner | ADCY2 Region/Peptide | Method | Dissociation Constant (KD) | Reference |

| Gβγ | C1a (339-360) | Biacore SPR | 40.5 ± 6.3 nM | [3] |

| Gβγ | C1b (578-602) | Biacore SPR | 13.9 ± 8.8 nM | [3] |

| Gβγ | C2 (956-982) | Biacore SPR | 13.9 ± 8.8 nM | [3] |

Note: Further quantitative data for other interaction partners are currently limited in the publicly available literature.

Experimental Protocols

The identification and validation of protein-protein interactions require a combination of robust experimental techniques. This section provides detailed protocols for key methods used to study the ADCY2 interactome.

Co-Immunoprecipitation (Co-IP) of ADCY2 and Interaction Partners

Co-IP is a widely used technique to demonstrate in vivo interactions between proteins. This protocol is optimized for the co-immunoprecipitation of a membrane-bound protein like ADCY2 with a cytosolic partner like AKAP79.

Materials:

-

Cell culture expressing tagged ADCY2 (e.g., HA-ADCY2) and its putative interaction partner (e.g., Flag-AKAP79).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 2x Laemmli sample buffer.

-

Anti-tag antibodies (e.g., anti-HA and anti-Flag).

-

Protein A/G magnetic beads.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Remove the beads and add the primary antibody against the "bait" protein (e.g., anti-HA for HA-ADCY2) to the lysate. Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in Elution Buffer and boil for 5 minutes to release the protein complexes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" (e.g., anti-HA) and the putative "prey" (e.g., anti-Flag) proteins.

-

In Vitro Kinase Assay for RAF1-mediated ADCY2 Phosphorylation

This assay determines if ADCY2 is a direct substrate of the RAF1 kinase.

Materials:

-

Purified active RAF1 kinase.

-

Purified ADCY2 protein (full-length or a specific domain).

-

Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.

-

[γ-32P]ATP.

-

SDS-PAGE and autoradiography equipment.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine purified ADCY2, active RAF1, and Kinase Buffer.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film to detect the incorporation of 32P into ADCY2.

-

Yeast Two-Hybrid (Y2H) Screening for Novel ADCY2 Interactors

The Y2H system is a powerful genetic method to screen a library of proteins for potential interaction partners.[8]

Materials:

-

Yeast strains (e.g., AH109, Y2HGold).

-

Bait vector (e.g., pGBKT7) containing the ADCY2 gene fused to a DNA-binding domain (DBD).

-

Prey library in a suitable vector (e.g., pGADT7) where cDNA library is fused to a transcriptional activation domain (AD).

-

Yeast transformation reagents.

-

Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Procedure:

-

Bait Construction and Auto-activation Test:

-

Clone the full-length or a domain of ADCY2 into the bait vector.

-

Transform the bait plasmid into the yeast host strain.

-